molecular formula C18H19N5O2S2 B11379813 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11379813
M. Wt: 401.5 g/mol
InChI Key: VGKWKTFOMBCSQH-UHFFFAOYSA-N
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Description

  • The thiadiazole ring is introduced by reacting the pyridazine derivative with a thiosemicarbazide derivative.
  • Reaction conditions: Heating in the presence of a dehydrating agent, such as phosphorus oxychloride.
  • Functional Group Modifications:

    • The final compound is obtained by introducing the ethylphenyl and propylsulfanyl groups through nucleophilic substitution reactions.
    • Reaction conditions: Mild heating in the presence of a base, such as sodium hydride or potassium carbonate.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    • Formation of the Pyridazine Ring:

      • Starting with a suitable dicarbonyl compound, such as a diketone, the pyridazine ring is formed through a cyclization reaction with hydrazine.
      • Reaction conditions: Reflux in ethanol or another suitable solvent.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized to introduce additional functional groups or to modify existing ones.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction:

      • Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution:

      • Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
      • Common reagents: Alkyl halides, aryl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

    Scientific Research Applications

    1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
      • Studies on its pharmacokinetics and pharmacodynamics.
    • Materials Science:

      • Investigation of its properties as a potential component in organic electronic devices.
      • Use in the synthesis of novel polymers with unique properties.
    • Biological Research:

      • Exploration of its effects on cellular processes and pathways.
      • Potential use as a tool compound in biochemical assays.
    • Industrial Applications:

      • Use in the development of new catalysts for chemical reactions.
      • Potential applications in the production of specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

    Comparison with Similar Compounds

    • 1-(4-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
    • 1-(4-ethylphenyl)-4-oxo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
    • 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxylic acid

    Uniqueness: 1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is unique due to the specific combination of functional groups and rings in its structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

    Properties

    Molecular Formula

    C18H19N5O2S2

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    1-(4-ethylphenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

    InChI

    InChI=1S/C18H19N5O2S2/c1-3-11-26-18-21-20-17(27-18)19-16(25)15-14(24)9-10-23(22-15)13-7-5-12(4-2)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,19,20,25)

    InChI Key

    VGKWKTFOMBCSQH-UHFFFAOYSA-N

    Canonical SMILES

    CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)CC

    Origin of Product

    United States

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